TZD18

Description

Properties

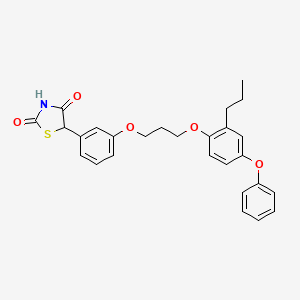

Molecular Formula |

C27H27NO5S |

|---|---|

Molecular Weight |

477.6 g/mol |

IUPAC Name |

5-[3-[3-(4-phenoxy-2-propylphenoxy)propoxy]phenyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C27H27NO5S/c1-2-8-19-17-23(33-21-10-4-3-5-11-21)13-14-24(19)32-16-7-15-31-22-12-6-9-20(18-22)25-26(29)28-27(30)34-25/h3-6,9-14,17-18,25H,2,7-8,15-16H2,1H3,(H,28,29,30) |

InChI Key |

ZNLPWBJCSSSCCR-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=CC(=C1)OC2=CC=CC=C2)OCCCOC3=CC=CC(=C3)C4C(=O)NC(=O)S4 |

Canonical SMILES |

CCCC1=C(C=CC(=C1)OC2=CC=CC=C2)OCCCOC3=CC=CC(=C3)C4C(=O)NC(=O)S4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-(3-(3-(4-phenoxy-2-propylphenoxy)propoxy)phenyl)-2,4-thiazolidinedione TZD 18 TZD-18 TZD18 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Thiadiazolidinones in Glioblastoma

Disclaimer: Initial searches for the compound "TZD18" in the context of glioblastoma did not yield specific results. This guide will focus on the well-researched thiadiazolidinone (B1220539) compound TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione), as it is a prominent member of this class with a similar nomenclature and established activity in glioblastoma models. It is presumed that "this compound" was a likely reference to this compound family.

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. The thiadiazolidinone TDZD-8 has emerged as a compound of interest due to its potent anti-neoplastic properties in preclinical GBM models. Initially identified as a non-ATP competitive inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), its mechanism of action in glioblastoma is multifaceted, extending beyond simple GSK-3β inhibition. TDZD-8 induces a reduction in cell proliferation and promotes apoptosis in glioblastoma cells by modulating the ERK signaling pathway, leading to the inactivation of GSK-3β and the upregulation of tumor-suppressing genes.[1][2] Furthermore, it demonstrates efficacy in inhibiting the self-renewal and proliferation of glioblastoma stem cells (GSCs), a cell population implicated in tumor recurrence and therapeutic resistance.[1][3]

Core Mechanism of Action

The primary mechanism of TDZD-8 in glioblastoma involves a dual action on two critical signaling pathways: the direct inhibition of GSK-3β and the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.

GSK-3β Inhibition

TDZD-8 is a well-described inhibitor of GSK-3β, a serine/threonine kinase that is constitutively active in glioblastoma cells and contributes to their survival and proliferation.[4][5] TDZD-8 inhibits GSK-3β through a non-ATP-competitive mechanism.[1] However, its action is also indirect; TDZD-8 induces sustained activation of the ERK pathway, which in turn leads to the phosphorylation of ribosomal S6 kinase (p90RSK).[1][3] Activated p90RSK subsequently phosphorylates GSK-3β at its serine 9 residue (Ser9), leading to its inactivation.[1][2] This inactivation of GSK-3β disrupts pro-survival signaling within the glioblastoma cell.

ERK Pathway Activation

Paradoxically, while sustained ERK activation is often associated with cell proliferation in many cancers, in certain glioblastoma contexts, its activation can lead to cell cycle arrest and apoptosis.[1] Treatment with TDZD-8 causes an early and sustained activation of the ERK1/2 signaling cascade.[1][6] This activation leads to the increased expression of downstream effector genes, including Early Growth Response-1 (EGR-1) and the cyclin-dependent kinase inhibitor p21.[1][3] The upregulation of p21 is a critical step that contributes to cell cycle arrest, thereby inhibiting glioblastoma cell proliferation.[1][6]

Induction of Apoptosis and Inhibition of NF-κB

The culmination of ERK activation and GSK-3β inactivation is a significant reduction in cell proliferation and the induction of programmed cell death (apoptosis).[1][2] This is evidenced by increased levels of cleaved caspase-3, an executive enzyme in the apoptotic cascade.[1][7] Furthermore, GSK-3β inhibition by TDZD-8 leads to a decrease in the activity of the transcription factor NF-κB, which is known to promote survival in glioma cells.[1]

Quantitative Data Summary

While specific IC50 values for TDZD-8 in glioblastoma cell lines are not consistently reported across studies, the effective concentration used in key in vitro experiments provides a benchmark for its potency.[4] The table below summarizes the observed effects.

| Cell Line | Assay Type | Concentration | Duration | Observed Effect | Reference |

| GL261 | BrdU Incorporation | 20 µM | 24h & 48h | Significant decrease in proliferation | [1][4] |

| MTT Assay | 20 µM | 24h & 48h | Significant decrease in cell viability | [1][4] | |

| TUNEL Analysis | 20 µM | 24h & 48h | Significant increase in apoptotic cells | [1][7] | |

| Active Caspase-3 | 20 µM | 24h & 48h | Increased abundance of cleaved caspase-3 | [1][7] | |

| A172 | BrdU Incorporation | 20 µM | 24h & 48h | Significant decrease in proliferation | [4] |

| MTT Assay | 20 µM | 24h & 48h | Significant decrease in cell viability | [4] | |

| Active Caspase-3 | 20 µM | 24h & 48h | Increased abundance of cleaved caspase-3 | [7] | |

| U373 | BrdU Incorporation | 20 µM | 24h & 48h | Significant decrease in proliferation | [4] |

| MTT Assay | 20 µM | 24h & 48h | Significant decrease in cell viability | [4] | |

| Active Caspase-3 | 20 µM | 24h & 48h | Increased abundance of cleaved caspase-3 | [7] | |

| GL261 GSCs | Neurosphere Formation | Not specified | Not specified | Inhibition of proliferation and self-renewal | [1][3] |

| In Vivo | GL261 Xenograft | 5 mg/Kg | 12 & 24 days | Delayed tumor growth, increased survival (p=0.006) | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to elucidate the mechanism of TDZD-8 in glioblastoma.

Cell Culture

Murine (GL261) and human (A172, U373) glioblastoma cell lines were cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1] For experiments, exponentially growing cells were used.

Cell Proliferation and Viability Assays

-

BrdU Incorporation Assay: Cells were seeded in 96-well plates and treated with 20 µM TDZD-8 for 24 and 48 hours. Bromodeoxyuridine (BrdU) was added to the culture medium 16 hours before harvesting. The incorporation of BrdU into newly synthesized DNA was quantified using a colorimetric immunoassay, serving as a direct measure of cell proliferation.[4]

-

MTT Assay: To assess cell viability, cells were seeded in 96-well plates and treated with TDZD-8. At specified time points, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. Viable cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals. These crystals were solubilized, and the absorbance was measured spectrophotometrically to determine the relative number of viable cells.[1][4]

Apoptosis Assays

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Analysis: GL261 cells were treated with TDZD-8, and apoptosis was detected by TUNEL staining. This method identifies DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the free 3'-OH termini with modified nucleotides. The number of TUNEL-positive cells was quantified by fluorescence microscopy.[1][7]

-

Active Caspase-3 Immunofluorescence: Cells were grown on glass coverslips, treated with TDZD-8, and then fixed and permeabilized. Apoptotic cells were identified by immunostaining with a specific primary antibody against the cleaved (active) form of caspase-3, followed by a fluorescently labeled secondary antibody.[1][7]

Western Blotting and Reporter Assays

-

Western Blotting: To analyze protein expression and phosphorylation status, GL261 cells were treated with TDZD-8 for various time points. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of ERK, p90RSK, GSK-3β, and other targets like p21 and EGR-1.[6]

-

NF-κB Reporter Assay: GL261 cells were transfected with a luciferase reporter construct containing NF-κB binding sites (3xNF-tk-luc). Following transfection, cells were treated with TDZD-8 for 48 hours. Luciferase activity was measured to determine the transcriptional activity of NF-κB.[6]

In Vivo Murine Glioma Model

-

Intracerebral Tumor Implantation: C57BL/6 mice were intracranially injected with GL261 glioma cells to establish orthotopic tumors.[1]

-

Treatment and Monitoring: Following tumor establishment, mice were treated with TDZD-8 (e.g., 5 mg/kg) or a vehicle control. Tumor growth was monitored using methods like Magnetic Resonance Imaging (MRI). Animal survival was tracked, and Kaplan-Meier plots were generated to assess treatment efficacy.[1][2]

-

Immunohistochemistry: At the end of the study, brain tissues were harvested, and tumor sections were analyzed by immunohistochemistry for markers of proliferation (e.g., PCNA) and apoptosis (e.g., active caspase-3).[1]

Conclusion and Future Directions

TDZD-8 demonstrates significant therapeutic potential against glioblastoma by inducing cell cycle arrest and apoptosis. Its unique mechanism, involving the activation of the ERK pathway and subsequent inactivation of GSK-3β, provides a novel strategy to target these highly malignant tumors.[1] The compound's ability to inhibit glioblastoma stem cells further underscores its potential to address tumor recurrence. Future research should focus on optimizing drug delivery across the blood-brain barrier, evaluating TDZD-8 in combination with standard-of-care therapies like temozolomide (B1682018) and radiation, and further exploring the GSK-3β-independent effects of thiadiazolidinones to fully leverage their therapeutic potential in neuro-oncology.

References

- 1. Inhibition of Glioblastoma Growth by the Thiadiazolidinone Compound TDZD-8 | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Glycogen synthase kinase 3β inhibition sensitizes human glioblastoma cells to temozolomide by affecting O6-methylguanine DNA methyltransferase promoter methylation via c-Myc signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

TZD18: A Technical Guide to a Dual PPARα/γ Agonist with Anti-Cancer Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TZD18, a synthetic organic compound identified as a potent dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). This compound has garnered significant interest in the scientific community for its demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, primarily mediated through the induction of Endoplasmic Reticulum (ER) stress. This document details the chemical and physical properties of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 228577-00-2 | [1] |

| IUPAC Name | 5-[3-[3-[4-(phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione | [1] |

| Molecular Formula | C₂₇H₂₇NO₅S | [1] |

| Molecular Weight | 477.58 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment. | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through a multi-faceted mechanism, primarily centered on its function as a dual PPARα/γ agonist and a potent inducer of the Endoplasmic Reticulum (ER) stress response.

PPARα/γ Agonism

As a dual agonist, this compound binds to and activates both PPARα and PPARγ nuclear receptors. These receptors form heterodimers with the Retinoid X Receptor (RXR) and subsequently bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation affects genes involved in lipid metabolism, inflammation, and cellular proliferation and differentiation.

Caption: this compound activates PPARα/γ leading to gene transcription modulation.

Induction of Endoplasmic Reticulum (ER) Stress

A primary mechanism of this compound-induced apoptosis in cancer cells is the activation of the ER stress response, also known as the Unfolded Protein Response (UPR). The accumulation of unfolded or misfolded proteins in the ER triggers a cascade of signaling events aimed at restoring homeostasis. However, prolonged or severe ER stress leads to apoptosis. This compound treatment has been shown to activate all three major ER stress sensors: PERK, ATF6, and IRE1.

-

PERK Pathway: this compound induces the phosphorylation of PERK, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a general attenuation of protein synthesis but selectively enhances the translation of Activating Transcription Factor 4 (ATF4). ATF4 upregulates the expression of pro-apoptotic proteins such as CHOP (also known as GADD153).

-

ATF6 Pathway: Upon ER stress, Activating Transcription Factor 6 (ATF6) is cleaved, and its active fragment translocates to the nucleus to activate the transcription of ER chaperones like GRP78 (also known as BiP) and XBP1.

-

IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) activation leads to the splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

The sustained activation of these pathways, particularly the upregulation of CHOP, is a critical step in this compound-induced apoptosis.

Caption: this compound induces ER stress, activating pro-apoptotic pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the investigation of this compound's effects on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding:

-

Harvest cancer cells (e.g., MCF-7, MDA-MB-231, or T98G) during their logarithmic growth phase.

-

Perform a cell count and determine cell viability using a method like Trypan Blue exclusion.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80 µM). The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (e.g., <0.1%).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Measurement:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.

-

Cell Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach about 70-80% confluency at the time of harvest.

-

Treat the cells with the desired concentrations of this compound (e.g., as determined from the MTT assay) for a specified period (e.g., 48 hours). Include a vehicle-treated control.

-

-

Cell Harvesting and Staining:

-

After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Summary and Future Directions

This compound is a promising pre-clinical compound that demonstrates significant anti-cancer activity, particularly in breast and glioblastoma cell lines. Its dual agonism of PPARα/γ and its ability to induce a potent ER stress response leading to apoptosis provide a strong rationale for its further investigation. Future research should focus on in vivo efficacy and safety studies, as well as exploring its potential in combination therapies with other anti-cancer agents. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of this compound's therapeutic potential.

References

TZD18 Signaling Pathway in Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TZD18, a novel dual ligand for peroxisome proliferator-activated receptor α/γ (PPARα/γ), has demonstrated significant anti-cancer effects in human breast cancer cells. This technical guide provides an in-depth overview of the molecular signaling pathways activated by this compound, focusing on its primary mechanism of inducing endoplasmic reticulum (ER) stress and subsequent apoptosis. Additionally, the role of the mitogen-activated protein kinase (MAPK) pathway in this compound-mediated growth inhibition is detailed. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals in the field of oncology.

Core Signaling Pathways

This compound exerts its anti-neoplastic effects on breast cancer cells primarily through the activation of the Unfolded Protein Response (UPR) as a result of endoplasmic reticulum (ER) stress, and concurrently through the activation of stress-sensitive Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound-Induced Endoplasmic Reticulum Stress Signaling

Treatment of breast cancer cells with this compound leads to the accumulation of unfolded or misfolded proteins in the ER, triggering the UPR. This response is mediated by three main ER transmembrane sensors: PERK, IRE1, and ATF6. The activation of these sensors initiates a signaling cascade aimed at restoring ER homeostasis, but under prolonged stress, switches to a pro-apoptotic program.

The key molecular events in this compound-induced ER stress are:

-

Activation of PERK Pathway: this compound induces the phosphorylation of PERK (Protein kinase RNA-like endoplasmic reticulum kinase). Activated PERK then phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis to reduce the protein load on the ER. However, this also selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4).

-

Activation of ATF6 Pathway: this compound treatment leads to the activation of Activating Transcription Factor 6 (ATF6). Upon ER stress, ATF6 translocates to the Golgi apparatus where it is cleaved, and its active fragment moves to the nucleus to upregulate the expression of ER chaperones like GRP78.

-

Upregulation of ER Chaperones: A hallmark of the UPR is the increased expression of ER chaperones. This compound treatment significantly upregulates the expression of Glucose-Regulated Protein 78 (GRP78/BiP), a key chaperone involved in protein folding.[1]

-

Induction of Pro-Apoptotic Factors: Prolonged ER stress induced by this compound leads to the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein), also known as GADD153.[1][2] CHOP plays a crucial role in mediating this compound-induced apoptosis.[2] Downstream targets of CHOP that are also upregulated by this compound include Death Receptor 5 (DR5), GADD34, and the pro-apoptotic Bcl-2 family members Bax and Bak.[1][2]

The culmination of these events is the induction of apoptosis, leading to the programmed cell death of breast cancer cells.

This compound-Induced MAPK Signaling Pathway

In parallel to the ER stress response, this compound activates stress-sensitive MAPK pathways, which contribute to the observed growth inhibition in breast cancer cells.[2] The three key MAPK pathways activated are:

-

p38 MAPK

-

ERK (Extracellular signal-regulated kinase)

-

JNK (c-Jun N-terminal kinase)

The activation of these kinases is a critical component of the cellular response to this compound, and inhibition of these pathways has been shown to attenuate this compound-induced growth inhibition.[2]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on breast cancer cells.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

| Cell Line | IC50 (µmol/L) after 6 days |

| MDA-MB-231 | ~18 |

| MCF-7 | ~25 |

| Other Breast Cancer Cell Lines | 25 - 40 |

| Data sourced from a study by Zang et al.[1] |

Table 2: Gene Expression Changes in Breast Cancer Cells Treated with this compound

| Gene | Function | Fold Change |

| GRP78 (HSPA5) | ER Chaperone | ≥2 |

| CHOP (DDIT3) | Pro-apoptotic transcription factor | ≥2 |

| XBP-1 | Transcription factor in UPR | ≥2 |

| ATF-3 | Transcription factor | ≥2 |

| ATF-4 | Transcription factor | ≥2 |

| Data represents changes in gene expression in MCF-7 and MDA-MB-231 cells treated with this compound.[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 6 days).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of ER Stress and MAPK Pathway Proteins

This protocol describes the detection of key proteins involved in the this compound signaling pathway.

Materials:

-

Breast cancer cells treated with this compound for various time points

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GRP78, anti-phospho-PERK, anti-phospho-eIF2α, anti-ATF6, anti-CHOP, anti-phospho-p38, anti-phospho-ERK, anti-phospho-JNK, and β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and perform densitometric analysis to quantify protein expression levels relative to the loading control.

Apoptosis Detection (TUNEL Assay)

This protocol is for the detection of DNA fragmentation associated with apoptosis.

Materials:

-

Breast cancer cells grown on coverslips and treated with this compound

-

4% paraformaldehyde in PBS

-

Permeabilization solution (0.25% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Fix the treated cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS and permeabilize with 0.25% Triton X-100 for 20 minutes.

-

Wash the cells and incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the cells under a fluorescence microscope. TUNEL-positive cells will show fluorescence (e.g., green), indicating DNA fragmentation.

Visualizations

The following diagrams illustrate the this compound signaling pathways and a general experimental workflow.

References

The Discovery and Synthesis of TZD18: A Dual PPARα/γ Agonist with Anti-Leukemic Properties

A Technical Whitepaper for Researchers in Drug Development

Abstract

TZD18 is a novel synthetic compound identified as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). Belonging to the thiazolidinedione (TZD) class of molecules, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) cell lines. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its mechanism of action in cancer cells. Detailed experimental protocols and quantitative data are presented to serve as a technical guide for researchers in oncology and drug development.

Introduction

The thiazolidinedione (TZD) class of compounds has been extensively studied, primarily for their insulin-sensitizing effects mediated through the activation of PPARγ. More recently, the therapeutic potential of TZDs has expanded to oncology, with several derivatives exhibiting anti-tumor properties. The discovery of dual PPARα/γ agonists has opened new avenues for therapeutic intervention, leveraging the combined metabolic and anti-inflammatory roles of both receptor subtypes. This compound, chemically known as 5-(3-(3-(4-phenoxy-2-propylphenoxy)propoxy)phenyl)-2,4-thiazolidinedione, has emerged as a promising candidate in this class, demonstrating potent activity against hematological malignancies.

Discovery of this compound

The discovery of this compound stemmed from research efforts to develop novel dual PPARα/γ agonists with improved therapeutic profiles. The general approach for discovering such molecules involves the synthesis and screening of a library of compounds based on the thiazolidinedione scaffold. While a specific discovery paper for this compound is not publicly available, the process likely involved:

-

Scaffold Selection: The 2,4-thiazolidinedione (B21345) core was chosen for its known ability to bind to and activate PPARs.

-

Pharmacophore Modeling: Computational modeling would have been used to design and predict the binding affinity of various substitutions at the 5-position of the thiazolidinedione ring to the ligand-binding domains of both PPARα and PPARγ.

-

Combinatorial Synthesis: A library of candidate molecules with diverse side chains would have been synthesized to explore the structure-activity relationship.

-

In Vitro Screening: The synthesized compounds would have been screened for their ability to activate both PPARα and PPARγ using reporter gene assays. Promising candidates would then be further evaluated for their biological effects, such as anti-proliferative activity in cancer cell lines.

This compound was identified as a lead compound from this process due to its potent dual agonism and significant growth-inhibitory effects on cancer cells.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound has not been published, a general synthetic route can be proposed based on established methods for the synthesis of 5-substituted-2,4-thiazolidinediones. The synthesis would likely proceed through a Knoevenagel condensation reaction.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

General Synthetic Protocol:

-

Reactant Mixture: Equimolar amounts of 3-(3-(4-phenoxy-2-propylphenoxy)propoxy)benzaldehyde and 2,4-thiazolidinedione would be dissolved in a suitable solvent, such as ethanol (B145695) or toluene.

-

Catalyst Addition: A catalytic amount of a base, typically piperidine (B6355638) or pyrrolidine, is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux for several hours to facilitate the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent to yield pure this compound.

Biological Activity and Mechanism of Action

This compound has been shown to exert potent anti-proliferative and pro-apoptotic effects on human Philadelphia chromosome-positive (Ph+) lymphoblastic leukemia cell lines, including BV173, SD1, and SupB-15.[1]

Quantitative Data

| Parameter | Cell Line | Value | Reference |

| Growth Inhibition (IC50) | BV173 | Data not available | |

| SD1 | Data not available | ||

| SupB-15 | Data not available | ||

| Binding Affinity (Ki) | PPARα | Data not available | |

| PPARγ | Data not available |

Note: Specific IC50 and Ki values for this compound are not currently available in the public domain and would require experimental determination.

Signaling Pathways

This compound induces G1 cell cycle arrest and apoptosis in Ph+ ALL cells through the modulation of key regulatory proteins.[1]

This compound-Induced Cell Cycle Arrest Pathway:

Caption: this compound's effect on cell cycle regulators.

This compound-Induced Apoptosis Pathway:

Caption: this compound's pro-apoptotic signaling cascade.

Experimental Protocols

Western Blot Analysis

This protocol is for the detection of changes in protein expression of cell cycle and apoptosis regulators in leukemia cells treated with this compound.

Experimental Workflow:

Caption: Western blot experimental workflow.

Methodology:

-

Cell Culture and Treatment: Plate leukemia cells (e.g., BV173, SD1, SupB-15) at a density of 1 x 10^6 cells/mL and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for p27kip1, c-Myc, cyclin E, cyclin D2, CDK-2, CDK-4, Bax, and β-actin (as a loading control) overnight at 4°C. Following washes with TBST, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in leukemia cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.[2][3][4][5][6]

Methodology:

-

Cell Culture and Treatment: Treat leukemia cells with this compound as described for the Western blot analysis.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. The cells can be stored at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

Apoptosis Assay

This protocol describes the detection of apoptosis in this compound-treated leukemia cells using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[7][8][9][10][11]

Methodology:

-

Cell Culture and Treatment: Treat leukemia cells with this compound as previously described.

-

Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Conclusion

This compound is a promising dual PPARα/γ agonist with significant anti-leukemic activity. Its ability to induce cell cycle arrest and apoptosis in Ph+ ALL cell lines highlights its potential as a therapeutic agent. Further research is warranted to fully elucidate its mechanism of action, determine its in vivo efficacy and safety profile, and to obtain more precise quantitative data on its activity. The protocols and information provided in this whitepaper serve as a valuable resource for researchers aiming to investigate this compound and similar compounds in the context of cancer drug discovery.

References

- 1. Growth inhibition and apoptosis in human Philadelphia chromosome-positive lymphoblastic leukemia cell lines by treatment with the dual PPARalpha/gamma ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 7. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. benchchem.com [benchchem.com]

PPAR-Independent Anticancer Mechanisms of TZD18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TZD18, a dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), has demonstrated potent anticancer effects that are surprisingly independent of its PPAR activity. This technical guide provides an in-depth exploration of the PPAR-independent mechanisms of this compound in various cancer models, including breast cancer, leukemia, and glioblastoma. We present a comprehensive overview of the signaling pathways involved, quantitative data on its efficacy, detailed experimental protocols for key assays, and visualizations of the molecular cascades. The central mechanism of this compound's anticancer action lies in its ability to induce a robust endoplasmic reticulum (ER) stress response, leading to cell cycle arrest and apoptosis. This guide is intended to serve as a valuable resource for researchers investigating novel cancer therapeutics and the intricate signaling networks that govern cancer cell fate.

Core Concepts: this compound's PPAR-Independent Mode of Action

While initially developed as a PPARα/γ agonist, the anticancer properties of this compound are predominantly mediated through "off-target" effects. Evidence from studies using siRNA to knock down PPARα and PPARγ has shown that the growth-inhibitory and apoptotic effects of this compound persist, indicating a mechanism independent of these nuclear receptors[1]. The primary driver of this compound's anticancer activity is the induction of the Unfolded Protein Response (UPR) due to endoplasmic reticulum (ER) stress[1][2][3].

The accumulation of unfolded or misfolded proteins in the ER triggers a signaling cascade involving three key transmembrane proteins:

-

PERK (PKR-like endoplasmic reticulum kinase): this compound induces the phosphorylation of PERK, which in turn phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α). This leads to a general attenuation of protein synthesis but selectively promotes the translation of activating transcription factor 4 (ATF4)[2][3].

-

IRE1 (Inositol-requiring enzyme 1): Upon activation, IRE1's endoribonuclease activity splices X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 (Activating transcription factor 6): this compound treatment leads to the upregulation and processing of ATF6 into its active form[2][3].

Prolonged or severe ER stress, as induced by this compound, shifts the UPR from a pro-survival to a pro-apoptotic response. This is largely mediated by the transcription factor CHOP (C/EBP homologous protein), which is upregulated by all three arms of the UPR. CHOP, in turn, promotes the expression of pro-apoptotic proteins such as Death Receptor 5 (DR5) and members of the Bcl-2 family, ultimately leading to caspase activation and programmed cell death[2][3].

Furthermore, this compound activates stress-sensitive Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, ERK, and JNK, which contribute to its growth-inhibitory effects[2][3].

While the direct molecular target of this compound that initiates ER stress remains to be definitively identified, studies on other thiazolidinediones (TZDs) suggest a potential interaction with Nutrient-Deprivation Autophagy Factor-1 (NAF-1)[2][4][5][6]. NAF-1 is a [2Fe-2S] cluster protein located on the ER and outer mitochondrial membranes, implicated in regulating autophagy and ER calcium stores. It is plausible that this compound binding to NAF-1 could disrupt its function, leading to ER stress.

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |

| Breast Cancer | ||||

| MCF-7 | Breast Adenocarcinoma (ER+) | ~25-40 | 6 days | [7] |

| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | ~18 | 6 days | [7] |

| Leukemia | ||||

| BV173 | Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia | Not specified | Not specified | |

| SD1 | Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia | Not specified | Not specified | |

| Sup-B15 | Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia | Not specified | Not specified | |

| Glioblastoma | ||||

| T98G | Glioblastoma Multiforme | Not specified | Not specified |

Table 2: this compound-Induced Changes in Protein Expression

| Protein | Cancer Type | Cell Line(s) | Change in Expression/Activity | Fold Change (approx.) | Treatment Conditions | Reference |

| ER Stress Markers | ||||||

| GRP78 (HSPA5) | Breast Cancer | MCF-7, MDA-MB-231 | Upregulation | ≥2-fold (mRNA) | 30 µM for 24h | [1] |

| CHOP (DDIT3) | Breast Cancer | MCF-7, MDA-MB-231 | Upregulation | ≥2-fold (mRNA) | 30 µM for 24h | [1] |

| DR5 | Breast Cancer | MCF-7, MDA-MB-231 | Upregulation | Not specified | 30 µM for 8h | [2] |

| p-PERK | Breast Cancer | MCF-7, MDA-MB-231 | Increased Phosphorylation | Not specified | 30 µM | [2][3] |

| p-eIF2α | Breast Cancer | MCF-7, MDA-MB-231 | Increased Phosphorylation | Not specified | 30 µM | [2][3] |

| ATF6 (cleaved) | Breast Cancer | MCF-7, MDA-MB-231 | Upregulation | Not specified | 30 µM for 4h | [2] |

| Apoptosis Regulators | ||||||

| Bax | Leukemia | Ph+ ALL lines | Upregulation | Not specified | 10-20 µM | |

| Bcl-2 | Glioblastoma | T98G | Downregulation | Not specified | Not specified | |

| Caspase-3 (cleaved) | Glioblastoma | T98G | Activation | Not specified | Not specified | [8][9] |

| Caspase-8 | Leukemia | Ph+ ALL lines | Activation | Not specified | 10-20 µM | |

| Caspase-9 | Leukemia | Ph+ ALL lines | Activation | Not specified | 10-20 µM | |

| Cell Cycle Regulators | ||||||

| p27kip1 | Leukemia | Ph+ ALL lines | Upregulation | Not specified | 10-20 µM | |

| c-Myc | Leukemia | Ph+ ALL lines | Downregulation | Not specified | 10-20 µM | |

| Cyclin E | Leukemia | Ph+ ALL lines | Downregulation | Not specified | 10-20 µM | |

| Cyclin D2 | Leukemia | Ph+ ALL lines | Downregulation | Not specified | 10-20 µM | |

| CDK2 | Leukemia | Ph+ ALL lines | Downregulation | Not specified | 10-20 µM | |

| CDK4 | Leukemia | Ph+ ALL lines | Downregulation | Not specified | 10-20 µM | |

| Other Signaling Molecules | ||||||

| NF-κB | Leukemia | Ph+ ALL lines | Decreased DNA binding activity | Not specified | 10-20 µM |

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound in a PPAR-independent manner.

This compound-Induced ER Stress and Apoptotic Signaling

Caption: this compound induces ER stress, activating the UPR pathways (PERK, IRE1, ATF6) which converge on CHOP to promote apoptosis.

This compound-Induced MAPK Signaling and Crosstalk with ER Stress

Caption: this compound-induced ER stress activates MAPK pathways (p38, JNK, ERK), contributing to growth inhibition and apoptosis.

This compound-Induced Cell Cycle Arrest and NF-κB Inhibition in Leukemia

Caption: In leukemia, this compound induces G1 arrest by modulating cell cycle regulators and promotes apoptosis via NF-κB inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's PPAR-independent effects.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Apoptosis Detection (TUNEL Assay)

-

Cell Preparation: Culture cells on coverslips or in chamber slides and treat with this compound or vehicle control for the desired duration.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes on ice.

-

TUNEL Reaction: Wash the cells with PBS. Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified, dark chamber.

-

Washing: Wash the cells three times with PBS.

-

Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI or propidium (B1200493) iodide.

-

Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Western Blotting for ER Stress and Cell Cycle Markers

-

Cell Lysis: Treat cells with this compound for the indicated times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GRP78, CHOP, p-PERK, p27kip1, Cyclin D2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

siRNA-Mediated Knockdown of PPARα and PPARγ

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection: Transfect the cells with siRNAs targeting PPARα, PPARγ, or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.

-

Verification of Knockdown: Harvest a subset of the cells to verify the knockdown efficiency by Western blotting or qRT-PCR for PPARα and PPARγ.

-

This compound Treatment and Analysis: Treat the remaining transfected cells with this compound and perform cell viability or apoptosis assays as described above to assess the effect of PPAR knockdown on this compound's activity.

Conclusion

This compound represents a promising class of anticancer compounds that operate through a PPAR-independent mechanism. Its ability to induce robust ER stress and subsequently trigger apoptosis and cell cycle arrest in a variety of cancer cells highlights the potential of targeting cellular stress response pathways in cancer therapy. The detailed molecular mechanisms and experimental protocols provided in this guide offer a solid foundation for further research into this compound and other ER stress-inducing agents. Future investigations should focus on elucidating the direct molecular target of this compound to fully unravel its upstream signaling and on exploring its efficacy in preclinical and clinical settings. This will be crucial for the development of novel therapeutic strategies for difficult-to-treat malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. Nutrient-Deprivation Autophagy Factor-1 (NAF-1): Biochemical Properties of a Novel Cellular Target for Anti-Diabetic Drugs | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Nutrient-Deprivation Autophagy Factor-1 (NAF-1): Biochemical Properties of a Novel Cellular Target for Anti-Diabetic Drugs | Semantic Scholar [semanticscholar.org]

- 5. Nutrient-Deprivation Autophagy Factor-1 (NAF-1): Biochemical Properties of a Novel Cellular Target for Anti-Diabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of thiazolidinediones to the endoplasmic reticulum protein nutrient-deprivation autophagy factor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of Early Growth Response Gene 1 (EGR1) by Endoplasmic Reticulum Stress is Mediated by the Extracellular Regulated Kinase (ERK) Arm of the MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

TZD18: A Technical Guide to its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TZD18, a novel dual ligand for peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ), and its significant role in inducing apoptosis in cancer cells. This compound has demonstrated potent anti-growth activity against various human cancers, including breast cancer, leukemia, and glioblastoma.[1][2][3] This document details the underlying mechanisms of action, presents quantitative efficacy data, and offers detailed experimental protocols for studying its effects.

Core Mechanism of Action: Induction of Endoplasmic Reticulum Stress and MAPK Signaling

This compound's primary mechanism for inducing apoptosis is through the activation of the endoplasmic reticulum (ER) stress response.[1][2] Treatment with this compound leads to the upregulation of key genes involved in ER stress signaling, such as CHOP (C/EBP homologous protein), GRP78 (glucose-regulated protein 78), and ATF4 (activating transcription factor 4).[1][2] This is further evidenced by the phosphorylation of PERK (protein kinase RNA-like endoplasmic reticulum kinase) and eIF2α (eukaryotic initiation factor 2 alpha), and the activation of ATF6 (activating transcription factor 6), all of which are hallmark indicators of ER stress.[1][2]

The pro-apoptotic transcription factor CHOP is a critical mediator in this pathway.[1][2] Knockdown of CHOP has been shown to antagonize this compound-induced apoptosis, highlighting its essential role.[1][2] CHOP induction is paralleled by an increase in the expression of other pro-apoptotic proteins such as Death Receptor 5 (DR5), GADD34, Bax, and Bak.[1][2]

In addition to ER stress, this compound activates stress-sensitive mitogen-activated protein kinase (MAPK) pathways, including p38, ERK (extracellular signal-regulated kinase), and JNK (c-Jun N-terminal kinase).[1][2] The activation of these MAPK pathways is crucial for the growth inhibition induced by this compound, as specific inhibitors of these kinases can attenuate this effect.[1][2] this compound-induced apoptosis is also a caspase-dependent process, marked by the activation of caspase-9 and, to a lesser extent, caspase-8.[3]

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound induces apoptosis via ER stress and MAPK signaling pathways.

Quantitative Data: In Vitro Efficacy of this compound

The inhibitory effect of this compound on cancer cell proliferation is both dose- and time-dependent.[2] The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in aggressive cancer cell lines.

| Cell Line | Cancer Type | Incubation Time | IC50 (µmol/L) | Reference |

| MDA-MB-231 | Breast Cancer | 6 days | ~18 | [2] |

| Other Breast Cancer Lines | Breast Cancer | 6 days | 25 - 40 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the apoptotic effects of this compound.

General Experimental Workflow

Caption: General workflow for studying this compound-induced apoptosis in vitro.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours). For dose-response curves, a 6-day incubation has been reported.[2]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control (vehicle-treated cells) and calculate the IC50 value.[4]

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis.[5][6]

Materials:

-

Cells treated with this compound and controls

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Western Blotting for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins in the apoptotic pathways.

Materials:

-

Cells treated with this compound and controls

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PERK, anti-CHOP, anti-cleaved Caspase-3, anti-p-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse harvested cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash three times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

Caspase Activity Assay

This colorimetric assay measures the activity of key executioner caspases like caspase-9 and caspase-8.[3]

Materials:

-

Cells treated with this compound and controls

-

Caspase-8 and Caspase-9 Colorimetric Assay Kits

-

Cell lysis buffer (provided in the kit)

-

2X Reaction Buffer (provided in the kit)

-

Caspase substrate (e.g., IETD-pNA for Caspase-8, LEHD-pNA for Caspase-9)

-

Microplate reader

Procedure:

-

Cell Lysis: Harvest 2 x 10^6 cells and lyse them in the provided cell lysis buffer. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Measure the protein concentration of the lysate.

-

Assay Reaction: In a 96-well plate, add 50 µL of cell lysate to each well. Add 50 µL of 2X Reaction Buffer.

-

Substrate Addition: Add 5 µL of the specific caspase substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the plate at 405 nm in a microplate reader.

-

Data Analysis: Compare the absorbance of this compound-treated samples to the untreated control to determine the fold-increase in caspase activity.

References

- 1. Induction of endoplasmic reticulum stress response by this compound, a novel dual ligand for peroxisome proliferator-activated receptor alpha/gamma, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ashpublications.org [ashpublications.org]

- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Chemical Biology of TZD18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and cellular effects of TZD18, a novel dual agonist of peroxisome proliferator-activated receptor-alpha (PPARα) and PPARγ. This document details the compound's impact on various cancer cell lines, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways it modulates.

Chemical Structure and Properties of this compound

This compound, with the chemical name 5-[3-[3-[4-(phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione, is a synthetic compound belonging to the thiazolidinedione (TZD) class of molecules.

| Property | Value |

| CAS Number | 228577-00-2 |

| Chemical Formula | C27H27NO5S |

| Molecular Weight | 477.58 g/mol |

| IUPAC Name | 5-[3-[3-[4-(phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione |

Synthesis: While the specific, detailed synthesis protocol for this compound is not extensively published in publicly available literature, the general synthesis of the 2,4-thiazolidinedione (B21345) core involves the condensation of a substituted benzaldehyde (B42025) with thiazolidine-2,4-dione. A common method for creating the thiazolidinedione ring itself is through the reaction of chloroacetic acid and thiourea. The synthesis of this compound would involve a multi-step process to generate the complex substituted benzaldehyde precursor, which is then reacted to form the final product.

Mechanism of Action: A Dual PPARα/γ Agonist

This compound functions as a dual agonist for PPARα and PPARγ, which are nuclear receptors that act as transcription factors regulating the expression of a multitude of genes. Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates gene transcription, leading to various cellular effects. The dual agonism of this compound allows it to influence a broader range of cellular processes compared to single agonists.

In Vitro Efficacy in Cancer Cell Lines

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including glioblastoma, Philadelphia chromosome-positive (Ph+) lymphoblastic leukemia, and breast cancer.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Growth Inhibition of Cancer Cell Lines by this compound (MTT Assay)

| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (days) | % Growth Inhibition (approx.) |

| BV173 | Ph+ Leukemia | 20 | 4 | > 80% |

| SD1 | Ph+ Leukemia | 20 | 4 | > 80% |

| SupB-15 | Ph+ Leukemia | 20 | 4 | ~60% |

| T98G | Glioblastoma | Not Specified | Not Specified | Stated to inhibit growth |

| MCF-7 | Breast Cancer | 20 | Not Specified | Significant Inhibition |

| MDA-MB-231 | Breast Cancer | 20 | Not Specified | Significant Inhibition |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | This compound Concentration (µM) | Assay | Key Findings |

| BV173 | Ph+ Leukemia | 20 | TUNEL & Cell Death ELISA | Significant induction of apoptosis |

| SD1 | Ph+ Leukemia | 20 | TUNEL & Cell Death ELISA | Significant induction of apoptosis |

| SupB-15 | Ph+ Leukemia | 20 | TUNEL & Cell Death ELISA | Significant induction of apoptosis |

| MCF-7 | Breast Cancer | 20 | Not Specified | Induction of apoptosis |

| MDA-MB-231 | Breast Cancer | 20 | Not Specified | Induction of apoptosis |

Table 3: Cell Cycle Arrest Induced by this compound

| Cell Line | Cancer Type | This compound Concentration (µM) | Effect on Cell Cycle |

| BV173 | Ph+ Leukemia | 10, 20 | G1 arrest |

| SD1 | Ph+ Leukemia | 10, 20 | G1 arrest |

| SupB-15 | Ph+ Leukemia | 10, 20 | G1 arrest |

Table 4: Modulation of Key Regulatory Proteins by this compound (20 µM)

| Cell Line | Protein | Effect |

| BV173, SD1, SupB-15 | p27(kip1) | Upregulation |

| BV173, SD1, SupB-15 | c-Myc | Downregulation |

| BV173, SD1, SupB-15 | Cyclin D2 | Downregulation |

| BV173, SD1, SupB-15 | Cyclin E | Downregulation |

| BV173, SD1, SupB-15 | CDK-2 | Downregulation |

| BV173, SD1, SupB-15 | CDK-4 | Downregulation |

| BV173, SD1, SupB-15 | Bax | Upregulation |

| BV173, SD1, SupB-15 | Bcl-2 | No significant change |

| BV173, SD1, SupB-15 | Caspase-8 | Activation |

| BV173, SD1, SupB-15 | Caspase-9 | Activation |

| MCF-7, MDA-MB-231 | CHOP | Upregulation |

| MCF-7, MDA-MB-231 | GRP78 | Upregulation |

| MCF-7, MDA-MB-231 | p-PERK | Upregulation |

| MCF-7, MDA-MB-231 | p-eIF2α | Upregulation |

| MCF-7, MDA-MB-231 | p-p38 MAPK | Upregulation |

| MCF-7, MDA-MB-231 | p-ERK | Upregulation |

| MCF-7, MDA-MB-231 | p-JNK | Upregulation |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature on this compound.

Cell Culture

-

Cell Lines: Human Philadelphia chromosome-positive lymphoblastic leukemia cell lines (BV173, SD1, SupB-15), human glioblastoma cell line (T98G), and human breast cancer cell lines (MCF-7, MDA-MB-231) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

Cell Proliferation Assay (MTT Assay)

-

Seed cells in 96-well plates at a density of 2 x 10^5 cells/mL.

-

Treat the cells with various concentrations of this compound (e.g., 10 µM, 20 µM) or vehicle control (DMSO).

-

Incubate the plates for the desired time period (e.g., 4 days).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of lysis buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

Apoptosis Assays

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

Treat cells with this compound as described for the proliferation assay.

-

Harvest and fix the cells in 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.

-

Incubate the cells with the TUNEL reaction mixture containing TdT and FITC-dUTP according to the manufacturer's protocol.

-

Analyze the cells by flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.

-

-

Cell Death Detection ELISA:

-

Culture and treat cells with this compound in 96-well plates.

-

Lyse the cells and transfer the cytoplasmic fraction to streptavidin-coated microplates.

-

Add a mixture of anti-histone-biotin and anti-DNA-peroxidase antibodies and incubate.

-

After washing, add ABTS substrate and measure the absorbance at 405 nm. The absorbance is proportional to the amount of nucleosomes in the cytoplasm, an indicator of apoptosis.

-

Cell Cycle Analysis

-

Treat cells with this compound for the desired duration.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p27, CDK-2, Bax, p-p38, etc.) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

This compound-Induced Cell Cycle Arrest and Apoptosis in Leukemia Cells

Caption: this compound signaling in leukemia cells.

This compound-Induced Endoplasmic Reticulum Stress and MAPK Activation in Breast Cancer Cells

Caption: this compound signaling in breast cancer cells.

Conclusion

This compound is a potent dual PPARα/γ agonist with significant anti-cancer properties demonstrated in vitro. Its ability to induce cell cycle arrest, apoptosis, and endoplasmic reticulum stress in various cancer cell lines highlights its potential as a therapeutic agent. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and potentially harness the therapeutic capabilities of this compound. Further in vivo studies are warranted to validate these promising preclinical findings.

TZD18's Impact on Cell Cycle Progression: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of TZD18, a novel dual PPARα/γ ligand, on cell cycle progression. The document summarizes the current understanding of this compound's mechanism of action in inducing cell cycle arrest, presents relevant quantitative data in a structured format, details key experimental protocols, and visualizes the involved signaling pathways and workflows.

Core Impact on Cell Cycle Regulation

This compound has been identified as a potent inducer of G1 phase cell cycle arrest in various cancer cell lines, including human breast cancer and Philadelphia chromosome-positive lymphoblastic leukemia.[1][2] This effect is notably more potent than that observed with classic thiazolidinediones such as pioglitazone.[2] Interestingly, the growth-inhibitory effects of this compound appear to be mediated, at least in part, through a mechanism independent of PPARα or PPARγ activation.[1][2]

The G1 arrest induced by this compound is characterized by significant changes in the expression levels of key cell cycle regulatory proteins. Specifically, treatment with this compound leads to the upregulation of the cyclin-dependent kinase inhibitor (CDKI) p27kip1.[1][2] Concurrently, a marked downregulation of G1 phase-associated cyclins, namely cyclin D2 and cyclin E, is observed.[1][2] Furthermore, the activity of their partner cyclin-dependent kinases, CDK2 and CDK4, is also diminished.[2] This concerted modulation of cell cycle regulators effectively halts the progression of cells from the G1 to the S phase.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell cycle distribution. Data is compiled from representative studies on this compound and similar thiazolidinedione compounds to provide a comparative overview.

Table 1: Effect of this compound on Cell Cycle Distribution in Human Leukemia Cell Lines

| Treatment | Concentration (µM) | Duration (days) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| Control | - | 3 | 45 | 52 | 3 |

| This compound | 10 | 3 | 60 | 38 | 2 |

| This compound | 20 | 3 | 71 | 29 | 0 |

Data is representative of findings reported for the BV173 cell line and illustrates a dose-dependent increase in the G0/G1 population with a corresponding decrease in the S phase population.[2]

Table 2: Modulation of Cell Cycle Regulatory Proteins by this compound

| Protein | Effect of this compound Treatment |

| p27kip1 | Upregulation |

| Cyclin D2 | Downregulation |

| Cyclin E | Downregulation |

| CDK2 | Downregulation |

| CDK4 | Downregulation |

This table summarizes the consistent findings on the molecular mechanism of this compound-induced G1 arrest.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution following this compound treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-